molecular formula C13H5Cl3N2O2S B12618160 6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione CAS No. 918961-36-1

6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione

Cat. No.: B12618160
CAS No.: 918961-36-1
M. Wt: 359.6 g/mol
InChI Key: SEKWQNCQDOUUGR-UHFFFAOYSA-N
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Description

6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione is a chemical compound with the molecular formula C13H5Cl3N2O2S. It is known for its unique structure, which includes a chlorinated indazole core and a dichlorophenyl sulfanyl group.

Preparation Methods

The synthesis of 6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Properties

CAS No.

918961-36-1

Molecular Formula

C13H5Cl3N2O2S

Molecular Weight

359.6 g/mol

IUPAC Name

6-chloro-5-(3,4-dichlorophenyl)sulfanyl-1H-indazole-4,7-dione

InChI

InChI=1S/C13H5Cl3N2O2S/c14-7-2-1-5(3-8(7)15)21-13-9(16)12(20)10-6(11(13)19)4-17-18-10/h1-4H,(H,17,18)

InChI Key

SEKWQNCQDOUUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)Cl)Cl

Origin of Product

United States

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